molecular formula C14H13N3O3S2 B11781802 2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide

2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide

Cat. No.: B11781802
M. Wt: 335.4 g/mol
InChI Key: KTRVFGCGFMLZCK-UHFFFAOYSA-N
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Description

2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide is a compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide typically involves the reaction of 2-aminobenzothiazole with 4-methoxyaniline in the presence of sulfonating agents. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine . The process can be carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve more efficient and scalable processes, such as one-pot synthesis and green chemistry principles. These methods aim to minimize the use of toxic solvents and reduce the formation of side products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Investigated for its potential use in developing new drugs for various diseases.

    Industry: Utilized in the production of dyes, biocides, and fungicides

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug

Uniqueness

2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide is unique due to its specific structural features and the combination of functional groups that confer its distinct biological activities.

Properties

Molecular Formula

C14H13N3O3S2

Molecular Weight

335.4 g/mol

IUPAC Name

2-amino-N-(4-methoxyphenyl)-1,3-benzothiazole-6-sulfonamide

InChI

InChI=1S/C14H13N3O3S2/c1-20-10-4-2-9(3-5-10)17-22(18,19)11-6-7-12-13(8-11)21-14(15)16-12/h2-8,17H,1H3,(H2,15,16)

InChI Key

KTRVFGCGFMLZCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N

Origin of Product

United States

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